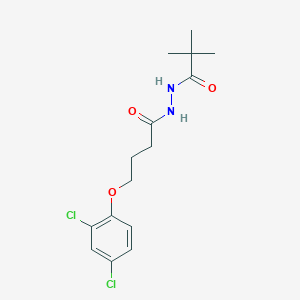![molecular formula C15H15ClFNOS B4943965 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as CFM-2, and it has been synthesized using various methods.
Wirkmechanismus
CFM-2 acts as a positive allosteric modulator of nAChRs. It enhances the activity of nAChRs by increasing the binding of acetylcholine to the receptor. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve motor function in animal models of Parkinson's disease. CFM-2 has no significant effects on blood pressure, heart rate, or body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 is a useful tool for studying the function of nAChRs in the brain. It is highly selective for nAChRs and does not affect other neurotransmitter receptors. However, CFM-2 has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on CFM-2. One direction is to develop more potent and selective positive allosteric modulators of nAChRs. Another direction is to study the effects of CFM-2 on other neurotransmitter systems and their potential therapeutic applications. Finally, the development of new delivery methods for CFM-2 may improve its pharmacokinetic properties and increase its potential for clinical use.
Synthesemethoden
CFM-2 can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of CFM-2, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, CFM-2 has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. CFM-2 has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNOS/c1-9-4-6-18(7-5-9)15(19)14-13(16)11-3-2-10(17)8-12(11)20-14/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYXZEVEJAPMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)




![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
